molecular formula C12H15ClO6 B4926212 4-chlorophenyl hexopyranoside

4-chlorophenyl hexopyranoside

Cat. No. B4926212
M. Wt: 290.69 g/mol
InChI Key: VTNZLQTUEWINQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, where components like helicid and 4-chloroacetophenone are reacted in ethanol, highlighting the importance of solvent choice and reaction conditions for successful synthesis (Cong-ling Yang et al., 2009).

Molecular Structure Analysis

Molecular structure analysis shows that compounds with similar structural frameworks often adopt specific conformations, such as chair conformations for pyranoside rings, demonstrating the influence of molecular structure on compound properties (Cong-ling Yang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-chlorophenyl hexopyranoside derivatives can lead to various products, demonstrating the compound's reactivity and potential for diverse chemical transformations. For example, reactions with benzoic acid, triphenyl-phosphine, and diethyl azodicarboxylate showcase its versatility in chemical synthesis (R. Guthrie et al., 1981).

Physical Properties Analysis

The physical properties of such compounds, including crystal structure and solvate formation, are crucial for understanding their behavior in different environments. Crystallographic studies provide insights into intermolecular interactions, which are essential for designing compounds with desired physical properties (Cong-ling Yang et al., 2009).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, highlight the compound's potential applications in synthesis and as intermediates in producing biologically active molecules. Understanding these properties is crucial for exploring the full potential of 4-chlorophenyl hexopyranoside derivatives in chemical synthesis and other applications (R. Guthrie et al., 1981).

Future Directions

The future directions for research on 4-chlorophenyl hexopyranoside could involve further exploration of its synthesis, structure, and potential applications. Given the biological activity of similar compounds, it may be worthwhile to investigate its potential uses in pharmaceuticals or other industries .

properties

IUPAC Name

2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNZLQTUEWINQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385816
Record name F1361-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

4756-30-3
Record name F1361-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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